molecular formula C8H15NO6 B10763085 N-Acetyl-D-Galactosamine CAS No. 1159408-72-6

N-Acetyl-D-Galactosamine

Cat. No.: B10763085
CAS No.: 1159408-72-6
M. Wt: 221.21 g/mol
InChI Key: OVRNDRQMDRJTHS-KEWYIRBNSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-Acetyl-D-Galactosamine involves the peracetylation of D-galactosamine hydrochloride to prepare D-galactosamine pentaacetate. This is followed by the removal of O-acetylation to produce this compound . The reaction system includes D-galactosamine hydrochloride, a solvent, an acylating agent (acetic anhydride), and an acid-binding agent (4-dimethylaminopyridine). The reaction temperature ranges from -5°C to 5°C .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions to improve yield and reaction rate. The use of alkaline solvents and specific catalysts can enhance the efficiency of the acetylation process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-Galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    N-Acetylglucosamine: Another amino sugar derivative, similar in structure but differs in the position of the acetyl group.

    Galactosamine: Lacks the acetyl group present in N-Acetyl-D-Galactosamine.

    Galactose: The parent sugar from which this compound is derived.

Uniqueness

This compound is unique due to its specific role in forming the antigen of blood group A and its involvement in protein O-glycosylation . Its ability to target liver cells through asialoglycoprotein receptors makes it particularly valuable in medical applications .

Properties

IUPAC Name

N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRNDRQMDRJTHS-KEWYIRBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-42-1, 31022-50-1
Record name Galactopyranose, 2-acetamido-2-deoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylgalactosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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